An In-Depth Technical Guide to 1-(4-aminobutyl)piperidin-4-ol: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-(4-aminobutyl)piperidin-4-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-aminobutyl)piperidin-4-ol, a bifunctional chemical entity with significant potential as a versatile building block in medicinal chemistry. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile of its synthesis, chemical properties, and potential applications. The piperidine scaffold is a prevalent feature in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The incorporation of an aminobutyl side chain and a hydroxyl group offers multiple points for molecular diversification, making this compound a valuable tool for the synthesis of novel therapeutic agents.
Physicochemical and Reactivity Profile
A thorough understanding of the physicochemical properties of 1-(4-aminobutyl)piperidin-4-ol is essential for its effective use in synthesis and drug design. The properties outlined below are predicted based on the analysis of its constituent parts: the piperidin-4-ol core and the N-aminobutyl substituent.
Predicted Physicochemical Properties
| Property | Predicted Value | Reference/Justification |
| Molecular Formula | C₉H₂₀N₂O | - |
| Molecular Weight | 172.27 g/mol | - |
| Appearance | Colorless to pale yellow solid or viscous liquid | Based on properties of similar N-alkylated piperidinols.[3] |
| Boiling Point | > 250 °C (decomposes) | Extrapolated from data for N-substituted piperidinols.[4] |
| Melting Point | Not available | Likely a hygroscopic solid.[3] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | The presence of polar hydroxyl and amino groups suggests good solubility in polar solvents.[3] |
| pKa | pKa1 ≈ 9.5-10.5 (piperidine nitrogen), pKa2 ≈ 10.5-11.5 (primary amine) | Based on typical pKa values for secondary amines in a piperidine ring and primary alkyl amines. |
| LogP | < 1.0 | The polar functional groups are expected to result in a low octanol-water partition coefficient. |
Reactivity and Stability:
1-(4-aminobutyl)piperidin-4-ol is expected to be a stable compound under standard laboratory conditions. However, it is important to consider the following:
-
Basicity: The presence of two amine groups makes the molecule basic. It will readily react with acids to form salts.
-
Nucleophilicity: Both the secondary amine within the piperidine ring and the primary amine of the butyl chain are nucleophilic and can participate in reactions with electrophiles. The primary amine is generally more sterically accessible and may exhibit higher reactivity in some cases.
-
Oxidation: The secondary alcohol and the amino groups can be susceptible to oxidation by strong oxidizing agents.
-
Incompatibilities: It should be considered incompatible with strong acids, acid chlorides, and strong oxidizing agents.
Proposed Synthesis of 1-(4-aminobutyl)piperidin-4-ol
A robust and efficient synthesis of 1-(4-aminobutyl)piperidin-4-ol can be envisioned through a two-step sequence involving reductive amination followed by deprotection. This approach leverages commercially available starting materials and well-established synthetic methodologies.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 1-(4-aminobutyl)piperidin-4-ol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-butyl (4-((4-hydroxypiperidin-1-yl)methyl)butyl)carbamate
This step involves the reductive amination of N-Boc-4-piperidone with N-Boc-1,4-diaminobutane. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is milder than other borohydrides and less likely to reduce the ketone starting material.[5]
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-Boc-1,4-diaminobutane (1.1 eq.).
-
Add glacial acetic acid (1.1 eq.) to the mixture to facilitate the formation of the iminium ion intermediate.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.
Step 2: Synthesis of 1-(4-aminobutyl)piperidin-4-ol (Boc Deprotection)
The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.[6][7]
-
Dissolve the purified tert-butyl (4-((4-hydroxypiperidin-1-yl)methyl)butyl)carbamate (1.0 eq.) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a suitable base (e.g., 1M NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(4-aminobutyl)piperidin-4-ol. Further purification can be achieved by recrystallization or chromatography if necessary.
Spectroscopic and Analytical Characterization (Predicted)
The following are predicted key spectral features for 1-(4-aminobutyl)piperidin-4-ol, based on the analysis of its structural components.
¹H NMR Spectroscopy
-
Piperidine Ring Protons: A series of multiplets in the region of δ 1.4-1.9 ppm (CH₂) and δ 2.5-3.0 ppm (CH₂ adjacent to nitrogen).
-
CH-OH Proton: A multiplet around δ 3.5-3.8 ppm.
-
Aminobutyl Chain Protons: Multiplets corresponding to the four methylene groups of the butyl chain, with the protons adjacent to the nitrogens appearing further downfield (δ 2.5-3.0 ppm).
-
NH and OH Protons: Broad singlets that are D₂O exchangeable. The chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Piperidine Ring Carbons: Peaks in the aliphatic region, with the carbon bearing the hydroxyl group (C-4) expected around δ 65-70 ppm and the carbons adjacent to the nitrogen (C-2 and C-6) around δ 50-55 ppm.
-
Aminobutyl Chain Carbons: Four distinct signals in the aliphatic region.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N-H Stretch: A primary amine will show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹, which may overlap with the O-H stretch. The secondary amine N-H stretch will be a weaker, single band in a similar region.
-
C-H Stretch: Aliphatic C-H stretching absorptions just below 3000 cm⁻¹.
-
C-N Stretch: Absorptions in the fingerprint region (around 1000-1200 cm⁻¹).
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): An expected peak at m/z = 172.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of water from the molecular ion, and cleavage of the aminobutyl side chain.
Applications in Drug Discovery and Medicinal Chemistry
The 1-(4-aminobutyl)piperidin-4-ol scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1] The presence of three distinct functional groups (secondary amine, primary amine, and alcohol) allows for selective modification and the introduction of various pharmacophoric elements.
Potential Therapeutic Targets and Applications
-
G-Protein Coupled Receptors (GPCRs): The basic nitrogen of the piperidine ring and the primary amine can serve as key interaction points with acidic residues in the binding pockets of many GPCRs, such as dopamine and serotonin receptors.[8]
-
Kinase Inhibitors: The scaffold can be elaborated to generate inhibitors of various kinases, which are important targets in oncology and inflammatory diseases. The hydroxyl group can act as a hydrogen bond donor or acceptor, and the amino groups provide points for further derivatization to interact with the kinase active site.
-
Ion Channel Modulators: Piperidine-containing compounds have been shown to modulate the activity of various ion channels.
-
Enzyme Inhibitors: The functional groups on this scaffold can be used to design inhibitors for a wide range of enzymes.
The aminobutyl linker provides flexibility and allows for the positioning of other functional groups at a distance from the piperidine core, which can be crucial for optimizing binding to a biological target.
Safety, Handling, and Storage
As with all chemicals, proper safety precautions should be taken when handling 1-(4-aminobutyl)piperidin-4-ol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: While specific toxicity data is not available, compounds containing the piperidine moiety can have a range of biological activities and should be handled with care.
Conclusion
1-(4-aminobutyl)piperidin-4-ol represents a highly versatile and valuable building block for drug discovery and medicinal chemistry. Its trifunctional nature provides a platform for the synthesis of diverse libraries of compounds for screening against a wide array of biological targets. The proposed synthetic route offers a practical approach to its preparation, and the predicted physicochemical and spectral data provide a solid foundation for its characterization and use in further research. The continued exploration of piperidine-based scaffolds is a promising avenue for the development of novel therapeutics, and 1-(4-aminobutyl)piperidin-4-ol is well-positioned to contribute to these efforts.
References
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine.
- ChemScene. (n.d.). 4-(1-Aminobutyl)-1-methylpiperidin-4-ol.
- Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- MilliporeSigma. (n.d.). 1-(4-aminobutyl)piperidine-4-carboxamide.
- BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
- J&K Scientific LLC. (2026). BOC Protection and Deprotection.
- Guidechem. (n.d.). 1-AMINO-PIPERIDIN-4-OL 79414-82-7 wiki.
- ChemicalBook. (2026). N-BOC-4-Hydroxypiperidine.
- Cheméo. (2025). N-Ethyl-4-hydroxypiperidine.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- Santa Cruz Biotechnology. (n.d.). 1-(4-aminophenyl)piperidin-4-ol.
- BenchChem. (2025). A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine.
- ChemicalBook. (n.d.). 4-N-BOC-Aminopiperidine synthesis.
- Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1).
- ResearchGate. (2025).
- Malarz, J., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
- SpectraBase. (n.d.). 2-(Piperidin-4-yl)ethan-1-ol, N-acetyl-, acetate.
- PubChem. (n.d.). Piperidin-4-ol.
- Google Patents. (n.d.). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
- National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
- Molecules. (2023).
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Tetrahedron Letters. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- Enamine. (n.d.). Analogues of Piperidine for Drug Design.
- National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.
- Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
